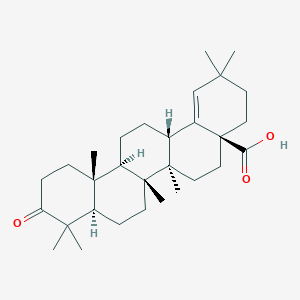

Moronic Acid

Description

This compound has been reported in Orthopterygium, Salvia pomifera, and other organisms with data available.

from root bark extract of Ozoroa mucronata; RN & N1 from 9th CI

Structure

3D Structure

Properties

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,12aR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-4,5,6,6a,7,8,8a,11,12,13,14,14a-dodecahydro-3H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-22H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYJVVZWBKIXQQ-QALSDZMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891948 | |

| Record name | Moronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6713-27-5 | |

| Record name | Moronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6713-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8W7HC4JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Cytotoxic Activity of Moronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moronic acid, a pentacyclic triterpenoid found in various plant species, has garnered significant interest in the field of oncology for its potential as a cytotoxic agent against a range of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxic activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and elucidating the proposed mechanisms of action. Through a systematic review of the existing literature, this document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

Natural products have historically been a rich source of lead compounds in drug discovery. Among these, triterpenoids have emerged as a promising class of molecules with diverse pharmacological activities, including potent anticancer properties. This compound, a naturally occurring oleanane-type pentacyclic triterpenoid, has demonstrated significant cytotoxic effects against various cancer cell lines in preclinical studies. This guide consolidates the current knowledge on the in vitro cytotoxicity of this compound, providing a detailed examination of its efficacy and the molecular pathways it modulates to induce cancer cell death.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is the most commonly reported metric. The following tables summarize the available IC50 values for this compound and its derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Against Various Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| HCT-15 | Colon Carcinoma | 3.6 | ~7.9 | [1] |

| UISO (SQC-1) | Squamous Cell Carcinoma | 3.9 | ~8.6 | [1] |

| KB | Nasopharyngeal Carcinoma | 5.3 | ~11.6 | [1] |

| H9 | T-lymphocytes | 18.6 | ~40.8 | [2] |

Note: The molecular weight of this compound (C30H46O3) is approximately 454.69 g/mol . Conversion to µM is an approximation.

Table 2: In Vitro Cytotoxicity (IC50) of a this compound Derivative (Compound 18) Against Various Cell Lines

| Cell Line | Cancer Type / Cell Type | IC50 (µM) | Reference |

| CEM | T-cell leukemia | 11.7 ± 2.4 | [3][4] |

| HeLa | Cervical Cancer | 9.0 ± 0.7 | [3][4] |

| G-361 | Melanoma | 10.6 ± 5.5 | [3][4] |

| BJ | Normal Human Fibroblast | 43.3 ± 1.5 | [3][4] |

Experimental Protocols for Cytotoxicity Assays

The evaluation of the cytotoxic activity of this compound has predominantly been conducted using colorimetric assays that measure cell viability. The two most common methods are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the wells five times with slow-running tap water to remove TCA and excess medium.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the wells four times with 1% (v/v) acetic acid to remove unbound SRB.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Mechanistic Insights: Signaling Pathways of this compound-Induced Cytotoxicity

The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis and cell cycle arrest. The following sections and diagrams illustrate the proposed signaling pathways.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The general workflow for evaluating the in vitro cytotoxic activity of a compound like this compound is depicted below.

Proposed Apoptotic Signaling Pathway

Evidence suggests that this compound induces apoptosis primarily through the intrinsic or mitochondrial pathway. This involves the regulation of Bcl-2 family proteins and the activation of a cascade of caspases.

Proposed Cell Cycle Arrest Pathway

Triterpenoids, including those structurally related to this compound, have been shown to induce cell cycle arrest at the G1 or G2/M phases. This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).

Discussion and Future Directions

The compiled data strongly indicate that this compound exhibits potent cytotoxic activity against a variety of cancer cell lines, with IC50 values often in the low micromolar range. The selectivity of some this compound derivatives for cancer cells over normal cells suggests a promising therapeutic window.

The proposed mechanisms of action, primarily through the induction of apoptosis via the mitochondrial pathway and cell cycle arrest, are consistent with the activities of other known anticancer triterpenoids. The modulation of key regulatory proteins in these pathways, such as the Bcl-2 family and caspases in apoptosis, and cyclins and CDKs in the cell cycle, highlights potential molecular targets for this compound.

Future research should focus on:

-

Expanding the panel of cancer cell lines tested to better understand the spectrum of activity of this compound.

-

Conducting detailed mechanistic studies to definitively identify the direct molecular targets of this compound within the apoptotic and cell cycle pathways.

-

Investigating the in vivo efficacy and safety of this compound and its derivatives in animal models of cancer.

-

Exploring synergistic combinations of this compound with existing chemotherapeutic agents to enhance anticancer efficacy and overcome drug resistance.

Conclusion

This compound represents a promising natural product with significant in vitro cytotoxic activity against various cancer cells. Its ability to induce apoptosis and cell cycle arrest through well-defined signaling pathways makes it an attractive candidate for further preclinical and clinical development as a novel anticancer agent. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the potential of this compound into effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Caspase-mediated apoptosis in neuronal excitotoxicity triggered by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific Caspase Pathways Are Activated in the Two Stages of Cerebral Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclins and related kinases in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Moronic Acid: A Promising Triterpenoid in Anti-HIV Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Moronic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a significant lead compound in the development of novel anti-HIV agents. Extensive research has demonstrated its potent inhibitory activity against HIV-1, including drug-resistant strains. This technical guide provides a comprehensive overview of the anti-HIV properties of this compound and its derivatives, focusing on quantitative efficacy data, detailed experimental methodologies, and the proposed mechanism of action.

Quantitative Anti-HIV-1 Activity of this compound and Its Derivatives

The anti-HIV-1 efficacy of this compound and its synthetic derivatives has been evaluated in various cell-based assays. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50) required to inhibit viral replication and the 50% cytotoxic concentration (IC50), which indicates the compound's toxicity to host cells. The therapeutic index (TI), calculated as the ratio of IC50 to EC50, is a critical parameter for assessing the potential of a compound as a drug candidate.

| Compound | Virus Strain | Cell Line | EC50 (µM) | IC50 (µM) | Therapeutic Index (TI) | Reference |

| This compound (2) | HIV-1 (IIIB) | H9 lymphocytes | <0.022 (<0.1 µg/mL) | >4.1 (>18.6 µg/mL) | >186 | [1][2] |

| Derivative 19 | HIV-1 (in H9) | H9 lymphocytes | 0.017 | - | - | [3] |

| Derivative 19 | HIV-1 (NL4-3) | MT-4 cells | 0.045 | - | - | [3] |

| Derivative 19 | PI-R (multi-PI resistant) | MT-4 cells | 0.088 | - | - | [3] |

| Derivative 19 | FHR-2 (Bevirimat-resistant) | MT-4 cells | 2.78 | - | - | [3] |

| Derivative 20 | HIV-1 (in H9) | H9 lymphocytes | 0.016 | - | - | [3] |

| Derivative 20 | HIV-1 (NL4-3) | MT-4 cells | 0.0085 | - | - | [3][4] |

| Derivative 20 | PI-R (multi-PI resistant) | MT-4 cells | 0.021 | - | - | [3][4] |

| Derivative 20 | FHR-2 (Bevirimat-resistant) | MT-4 cells | 0.13 | - | - | [3][4] |

| Derivative 21 | HIV-1 (in H9) | H9 lymphocytes | 0.007 | >23.8 | 3400 | [3] |

| Derivative 21 | HIV-1 (NL4-3) | MT-4 cells | 0.11 | - | - | [3] |

Table 1: In Vitro Anti-HIV-1 Activity of this compound and Key Derivatives. [1][2][3][4] This table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (IC50), and the resulting therapeutic index (TI) for this compound and its derivatives against various HIV-1 strains in different cell lines.

| Compound | Virus Strain | Cell Line | EC50 (µM) | IC50 (µM) | Therapeutic Index (TI) | Reference |

| Bevirimat (PA-457, 8) | HIV-1 (NL4-3) | MT-4 cells | - | - | - | [3][4] |

| Compound 10 (BA derivative) | PI-R (multi-PI resistant) | MT-4 cells | 0.006 | - | - | [3] |

| Compound 10 (BA derivative) | FHR-2 (Bevirimat-resistant) | MT-4 cells | 0.05 | - | - | [3] |

| 3-O-(3′,3′-dimethylsuccinyl)-betulinic acid (8) | HIV-1 (in H9) | H9 lymphocytes | - | - | - | [3] |

| Acyclovir | HIV-1 | MT-4 cells | - | - | - | [5] |

| Saquinavir | HIV-1 | MT-4 cells | - | - | - | [5] |

Table 2: Comparative Anti-HIV-1 Activity of Reference Compounds. [3][4][5] This table provides a comparison of the anti-HIV-1 activity of this compound derivatives with established anti-HIV agents and related compounds.

Experimental Protocols

The evaluation of this compound and its derivatives as anti-HIV agents involves a series of standardized in vitro assays. The following sections detail the methodologies for the key experiments cited in the research.

This assay is fundamental to determining the antiviral efficacy of a test compound.

Objective: To measure the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line.

Materials:

-

Cell Lines: H9, MT-2, or MT-4 human T-lymphocyte cell lines.[1][3][4][6]

-

Virus Stock: HIV-1 laboratory-adapted strains (e.g., IIIB, NL4-3) or drug-resistant strains.[1][3][4]

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.[1]

-

Test Compounds: this compound or its derivatives dissolved in dimethyl sulfoxide (DMSO).[1][6]

-

96-well microtiter plates.

Procedure:

-

Cell Preparation: Maintain the selected T-cell line in a log phase of growth.[1]

-

Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept non-toxic to the cells.[1][6]

-

Infection:

-

Treatment: Add the diluted test compounds to the wells of a 96-well plate containing the infected cells. Control wells should contain infected cells without any compound and mock-infected cells.[6]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days.[3]

-

Quantification of Viral Replication:

-

After the incubation period, collect the cell culture supernatants.

-

Measure the amount of HIV-1 p24 core antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[3]

-

The reduction in p24 levels in the presence of the compound compared to the untreated control indicates the level of viral inhibition.

-

-

Cytotoxicity Assay:

-

Assess the viability of the mock-infected cells treated with the test compounds using a standard method such as the MTT or XTT assay to determine the IC50.

-

Data Analysis:

-

Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Calculate the IC50 value from the cytotoxicity data.

-

Determine the Therapeutic Index (TI) as the ratio of IC50 to EC50.[7]

Proposed Mechanism of Action: HIV-1 Maturation Inhibition

While the precise molecular interactions are still under investigation, evidence suggests that this compound derivatives, similar to the related triterpenoid bevirimat (a betulinic acid derivative), act as HIV-1 maturation inhibitors .[3][8] This mechanism targets a late stage in the viral lifecycle, preventing the formation of mature, infectious virions.

The HIV-1 Gag polyprotein is a key structural protein that is cleaved by the viral protease into several smaller proteins, including the capsid protein (CA, or p24). This cleavage process is essential for the morphological rearrangement of the virion core from an immature, non-infectious state to a mature, conical core capable of initiating a new infection.

This compound derivatives are thought to interfere with the final cleavage step of the Gag polyprotein, specifically the processing of the capsid-spacer peptide 1 (CA-SP1) junction.[3] By inhibiting this cleavage, the compounds prevent the proper assembly and condensation of the viral core, resulting in the production of non-infectious viral particles.

Visualizations

Caption: A flowchart illustrating the typical workflow for screening and characterizing novel anti-HIV-1 compounds like this compound derivatives.

Caption: A diagram illustrating the proposed mechanism of action where this compound derivatives inhibit HIV-1 maturation by disrupting Gag polyprotein processing.

Conclusion

This compound and its derivatives represent a promising class of anti-HIV-1 agents with a distinct mechanism of action from many currently approved antiretroviral drugs. Their potent activity against wild-type and drug-resistant HIV-1 strains, coupled with a favorable therapeutic index for some derivatives, underscores their potential for further development. Future research should focus on elucidating the precise molecular interactions with the Gag polyprotein, optimizing the structure-activity relationship to enhance potency and pharmacokinetic properties, and evaluating the in vivo efficacy and safety of lead compounds. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound-based compounds as a new frontier in HIV therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Anti-AIDS agents. 48.(1) Anti-HIV activity of this compound derivatives and the new melliferone-related triterpenoid isolated from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-AIDS Agents 69. This compound and Other Triterpene Derivatives as Novel Potent Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-AIDS agents 69. This compound and other triterpene derivatives as novel potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amides of this compound and morolic acid with the tripeptides MAG and GAM targeting antimicrobial, antiviral and cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-AIDS Agents 81. Design, Synthesis and Structure-Activity Relationship Study of Betulinic Acid and this compound Derivatives as Potent HIV Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apitherapy.com [apitherapy.com]

- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

Moronic Acid: A Technical Guide for Anti-Herpes Simplex Virus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moronic acid, a pentacyclic triterpenoid isolated from various plant sources including Rhus javanica, has demonstrated significant antiviral activity against Herpes Simplex Virus (HSV).[1][2] This technical guide provides a comprehensive overview of the existing research, focusing on quantitative data, detailed experimental methodologies, and the putative mechanism of action of this compound as an anti-HSV agent. Its efficacy against acyclovir-resistant strains and its oral therapeutic potential make it a compelling candidate for further investigation and development.[1]

Quantitative Antiviral Data

The in vitro efficacy of this compound against various strains of Herpes Simplex Virus has been quantified, primarily through plaque reduction assays. The following table summarizes the key quantitative data from published studies.

| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |

| This compound | HSV-1 (Wild-Type) | Vero | 3.9 | 10.3 - 16.3 | [1] |

| This compound | HSV-2 (Wild-Type) | Vero | Similar to HSV-1 | Not Specified | [1] |

| This compound | Acyclovir-Resistant HSV-1 | Vero | Similar to Wild-Type | Not Specified | [1] |

| This compound | Thymidine Kinase-Deficient HSV-1 | Vero | Similar to Wild-Type | Not Specified | [1] |

| Betulonic Acid | HSV-1 (Wild-Type) | Vero | 2.6 | 6.2 | [1] |

EC50 (50% Effective Concentration): The concentration of the compound that reduces viral plaque formation by 50%. Therapeutic Index (TI): The ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the selectivity of the compound for the virus over host cells.

Experimental Protocols

This section details the standard methodologies employed in the evaluation of this compound's anti-HSV activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells, typically Vero cells (African green monkey kidney epithelial cells), which are commonly used for HSV propagation.

Methodology:

-

Cell Seeding: Seed Vero cells into a 96-well microplate at a density of approximately 3 x 10^5 cells/mL in a suitable growth medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the growth medium to achieve the desired final concentrations.

-

Treatment: Remove the growth medium from the 96-well plate and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a cell-only control (medium without compound). Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

This assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Methodology:

-

Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Virus Infection: After 24 hours, infect the confluent cell monolayers with HSV-1 at a specific Multiplicity of Infection (MOI), typically 0.1, for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: Following infection, remove the virus inoculum and replace it with fresh medium containing various concentrations of this compound.

-

Overlay: After a 1-hour incubation with the compound, overlay the cells with a medium containing a solidifying agent like carboxymethyl cellulose or agar to restrict viral spread to adjacent cells, thus forming distinct plaques.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere until visible plaques are formed.

-

Staining and Counting: Fix the cells with a methanol solution and stain with a crystal violet solution. Count the number of plaques in each well.

-

EC50 Calculation: The percentage of plaque inhibition is calculated relative to the untreated virus control. The EC50 is determined as the concentration of this compound that inhibits plaque formation by 50%.

In Vivo Murine Model of Cutaneous HSV-1 Infection

This model is used to evaluate the therapeutic efficacy of this compound when administered orally in a living organism.

Methodology:

-

Animal Model: Use immunocompetent mice (e.g., BALB/c) of a specific age and weight.

-

Infection: Anesthetize the mice and infect them cutaneously by applying a suspension of HSV-1 to a scarified area of the skin, typically on the back.

-

Treatment: Administer this compound orally (e.g., via gavage) at specific dosages. Treatment is typically initiated shortly after infection and continued for a set number of days (e.g., three times daily for 5-7 days). A control group receives a placebo.

-

Monitoring: Monitor the mice daily for the development of skin lesions, scoring the severity of the lesions. Also, record survival times.

-

Viral Titer Determination: At specific time points post-infection, euthanize a subset of mice and harvest tissues such as the skin at the site of infection and the brain. Homogenize the tissues and determine the viral titers using a plaque assay on Vero cells.

-

Efficacy Evaluation: The efficacy of this compound is determined by its ability to significantly retard the development of skin lesions, prolong the mean survival times of infected mice, and reduce viral yields in the skin and brain compared to the control group.[1]

Mechanism of Action

The precise molecular mechanism of this compound's anti-HSV activity is not fully elucidated; however, research on related triterpenoids and phenolic compounds suggests several potential targets in the HSV replication cycle. The observation that this compound is effective against thymidine kinase-deficient HSV-1 indicates a mode of action different from that of acyclovir.[1]

Potential mechanisms include:

-

Inhibition of Viral Attachment and Entry: this compound may interact with viral glycoproteins or host cell receptors, preventing the initial steps of infection.

-

Inhibition of Viral DNA Replication: It may target key enzymes in the viral DNA replication machinery.

-

Suppression of Viral Protein Synthesis: this compound could interfere with the expression of essential viral genes.

-

Modulation of Host Signaling Pathways: Natural compounds have been shown to modulate host immune responses and signaling pathways like NF-κB, which can impact viral replication.

Hypothetical Signaling Pathway of this compound's Anti-HSV Action

The following diagram illustrates a potential mechanism of action for this compound, integrating plausible targets within the HSV life cycle.

References

Moronic Acid: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: Moronic acid, a pentacyclic triterpenoid found in various natural sources including Brazilian propolis, has emerged as a promising candidate for anti-inflammatory drug development.[1] This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, focusing on its molecular mechanisms of action, quantitative experimental data, and detailed laboratory protocols. In vitro and in vivo studies have demonstrated its ability to modulate key inflammatory pathways, primarily by inhibiting macrophage M1 polarization and suppressing the ROS-NF-κB-NLRP3 signaling axis.[2] This guide consolidates current research to serve as a foundational resource for professionals engaged in the exploration and development of novel anti-inflammatory therapeutics.

Introduction

This compound is a naturally occurring oleanane-type pentacyclic triterpenoid. It has been identified in a variety of plant sources, including Rhus javanica, and is notably present in Brazilian propolis.[1] Historically, compounds from these natural sources have been used in traditional medicine, and modern scientific investigation is now elucidating the pharmacological basis for their effects. Beyond its recognized anti-HIV and anti-herpes simplex virus activities, this compound exhibits significant anti-inflammatory and immunomodulatory potential.[1][3] The growing body of evidence points towards its capacity to mitigate inflammatory responses by targeting fundamental cellular and molecular pathways, making it a molecule of high interest for treating chronic inflammatory conditions such as inflammatory bowel disease (IBD).[2]

Mechanism of Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with key signaling cascades that propagate the inflammatory response. The core mechanism involves the inhibition of reactive oxygen species (ROS) production, which has downstream effects on NF-κB activation and the subsequent assembly of the NLRP3 inflammasome.

Inhibition of Macrophage M1 Polarization

A critical aspect of this compound's function is its ability to suppress the polarization of macrophages towards the pro-inflammatory M1 phenotype. In response to stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), macrophages differentiate into M1 cells, which are characterized by the production of high levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2] this compound has been shown to inhibit this M1 polarization, thereby reducing the population of key cellular mediators of inflammation.[1][2]

Modulation of the ROS-NF-κB-NLRP3 Signaling Axis

The primary molecular pathway targeted by this compound is the ROS-NF-κB-NLRP3 signaling axis. This pathway is a central regulator of innate immunity and inflammation.

-

ROS Inhibition : Inflammatory stimuli trigger an increase in intracellular reactive oxygen species (ROS). This compound acts by reducing these ROS levels.[1][2] This inhibitory effect on ROS is a critical upstream event, as ROS acts as a second messenger in inflammatory signaling.

-

NF-κB Pathway Suppression : ROS accumulation typically leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). This compound's reduction of ROS levels prevents the phosphorylation of the NF-κB p50 subunit, a key step in its activation.[1][2] By inhibiting NF-κB, this compound effectively downregulates the transcription of numerous pro-inflammatory genes.[4][5]

-

NLRP3 Inflammasome Inhibition : The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of IL-1β and IL-18.[6] The activation of this inflammasome is dependent on the upstream NF-κB signaling. By suppressing ROS and NF-κB, this compound consequently reduces the expression and activation of the NLRP3 protein, leading to a significant decrease in the secretion of potent pro-inflammatory cytokines.[1][2]

Experimental Evidence & Quantitative Data

The anti-inflammatory activity of this compound is supported by quantitative data from both in vitro and in vivo experimental models.

In Vitro Studies

Studies using cultured macrophages, such as intestinal macrophages, are crucial for elucidating the direct cellular effects of this compound.

Table 1: Summary of In Vitro Quantitative Data for this compound

| Cell Line | Stimulus | This compound Conc. | Observed Effect | Reference |

|---|---|---|---|---|

| Intestinal Macrophages | LPS & IFN-γ | 10-20 µM | Inhibition of M1 polarization | [1] |

| Intestinal Macrophages | LPS & IFN-γ | 10-20 µM | Reduced expression of p-P50 and NLRP3 proteins | [1] |

| Intestinal Macrophages | LPS & IFN-γ | Not specified | Suppression of TNF-α, IL-6, and IL-1β expression | [2] |

| H9 lymphocytes | - | 18.6 µg/mL (IC50) | Cytotoxicity |[1] |

In Vivo Studies

Animal models, particularly those mimicking human inflammatory diseases, provide essential data on the physiological effects of this compound. The dextran sulfate sodium (DSS)-induced colitis model in mice is a standard for studying IBD.

Table 2: Summary of In Vivo Quantitative Data for this compound

| Animal Model | Disease Induction | This compound Dosage | Observed Effect | Reference |

|---|---|---|---|---|

| Mice | DSS-induced colitis | 5-10 mg/kg (i.g.) | Inhibited intestinal macrophage M1 polarization | [1] |

| Mice | DSS-induced colitis | 5-10 mg/kg (i.g.) | Reduced tissue levels of inflammatory factors | [1] |

| Mice | DSS-induced colitis | Not specified | Lowered CD86 levels in intestinal tissues | [2] |

| Mice | DSS-induced colitis | Not specified | Reduced tissue levels of ROS-NF-κB-NLRP3 signaling |[2] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes a common in vitro model for screening anti-inflammatory compounds.

Methodology:

-

Cell Culture and Seeding : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[7] Cells are seeded in multi-well plates (e.g., 24-well or 96-well) at a density appropriate for the specific assay (e.g., 5 x 10⁵ cells/well for a 24-well plate) and incubated overnight to allow for adherence.[8]

-

Compound Treatment : The culture medium is replaced with fresh medium containing various non-toxic concentrations of this compound. Cells are pre-treated for 1-2 hours.[9]

-

Inflammatory Stimulation : Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included. The cells are then incubated for a further 6 to 24 hours, depending on the endpoint being measured.[8][9]

-

Nitric Oxide (NO) Quantification : The production of NO, a key inflammatory mediator, is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent assay.[10]

-

Cytokine Analysis (ELISA) : The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2][10]

-

Western Blot Analysis : Cells are washed with PBS and lysed. Cell lysates are used to determine the protein levels of key signaling molecules like total and phosphorylated NF-κB subunits and NLRP3 via SDS-PAGE and immunoblotting.[2][7]

-

ROS Measurement : Intracellular ROS levels can be determined using probes like DCFH-DA, where fluorescence intensity is proportional to the amount of ROS.[2]

In Vivo: DSS-Induced Colitis Model in Mice

This protocol outlines a widely accepted model for inducing IBD to test the efficacy of anti-inflammatory agents in vivo.

Methodology:

-

Animal Acclimatization : Male C57BL/6 mice (6-8 weeks old) are acclimatized for one week under standard laboratory conditions.

-

Induction of Colitis : Acute colitis is induced by administering 3-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.[2] A control group receives regular drinking water.

-

Compound Administration : this compound (e.g., 5-10 mg/kg) or a vehicle control is administered daily to the mice via oral gavage (i.g.) throughout the DSS treatment period.[1] A positive control group may receive a standard anti-inflammatory drug.

-

Monitoring and Scoring : Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) score is calculated based on these parameters.

-

Sample Collection : At the end of the experiment (e.g., day 8), mice are euthanized. The colon is excised, its length is measured, and tissue samples are collected for histopathological analysis, myeloperoxidase (MPO) assay (an indicator of neutrophil infiltration), and protein/RNA extraction.

-

Histological Analysis : Colon tissue sections are fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E). The degree of inflammation, ulceration, and tissue damage is scored by a blinded pathologist.

-

Biochemical Analysis : Colon tissue homogenates are used to measure cytokine levels (TNF-α, IL-6, IL-1β) by ELISA and to analyze the expression of key signaling proteins (p-p50, NLRP3) by Western blot, as described in the in vitro protocol.[2]

Conclusion and Future Directions

This compound demonstrates significant and multi-faceted anti-inflammatory properties, primarily through the targeted suppression of the ROS-NF-κB-NLRP3 signaling pathway and the inhibition of pro-inflammatory M1 macrophage polarization.[2] The available quantitative data from both cellular and animal models provide a strong foundation for its potential as a therapeutic agent for inflammatory diseases, particularly IBD.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability : Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Target Specificity : Further investigation is required to confirm the direct molecular targets of this compound and rule out significant off-target effects.

-

Chronic Inflammatory Models : Efficacy should be evaluated in chronic models of inflammation to better predict its potential for treating long-term human diseases.

-

Clinical Trials : Pending favorable preclinical toxicology and efficacy data, progression towards human clinical trials will be the ultimate step in validating its therapeutic utility.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound improves intestinal inflammation in mice with chronic colitis by inhibiting intestinal macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Improved colonic inflammation by nervonic acid via inhibition of NF-κB signaling pathway of DSS-induced colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. news-medical.net [news-medical.net]

Moronic Acid: A Potent Inhibitor of the Epstein-Barr Virus Lytic Cycle

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with a range of malignancies, including Burkitt's lymphoma and nasopharyngeal carcinoma. The virus exists in two states: a latent phase and a lytic phase, the latter being responsible for the production of new virions. The reactivation of the lytic cycle is a critical step in the viral lifecycle and a key target for antiviral therapies. Moronic acid, a pentacyclic triterpenoid found in plants such as Rhus chinensis, has emerged as a promising inhibitor of the EBV lytic cycle. This document provides a comprehensive technical overview of the role of this compound in inhibiting EBV, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The primary focus is on the seminal findings that this compound at a concentration of 10µM significantly suppresses the expression of key viral proteins, thereby disrupting the lytic cascade and reducing the production of new viral particles.

Mechanism of Action: Targeting the Lytic Cascade

The initiation of the EBV lytic cycle is orchestrated by the expression of two immediate-early transactivator proteins, Rta (encoded by BRLF1) and Zta (encoded by BZLF1). These proteins trigger a cascade of viral gene expression, leading to the production of early and late proteins required for viral DNA replication and virion assembly.

Research has demonstrated that this compound's primary mechanism of action is the inhibition of this lytic cascade at its earliest stages.[1] Specifically, this compound has been shown to:

-

Inhibit the expression of immediate-early and early proteins: At a concentration of 10µM, this compound effectively suppresses the expression of the immediate-early proteins Rta and Zta, as well as the early protein EA-D (Early Antigen-Diffuse).[1]

-

Interfere with the transactivation function of Rta: The inhibitory effect on Zta and EA-D expression is a direct consequence of this compound's ability to interfere with the transactivation function of the Rta protein.[1] By disrupting Rta's ability to activate the promoters of downstream lytic genes, this compound effectively halts the progression of the lytic cycle.[1]

This targeted interference with a critical viral transactivator makes this compound a molecule of significant interest for the development of novel anti-EBV therapeutics.

Quantitative Data on the Inhibitory Effects of this compound

The following table summarizes the key quantitative findings on the inhibitory effects of this compound on EBV lytic protein expression. The data is derived from studies on the P3HR1 Burkitt's lymphoma cell line, where the lytic cycle was induced by sodium butyrate.

| Target Protein | This compound Concentration | Observed Effect | Reference |

| Rta (Immediate-Early) | 10µM | Inhibition of expression | [1] |

| Zta (Immediate-Early) | 10µM | Inhibition of expression | [1] |

| EA-D (Early) | 10µM | Inhibition of expression | [1] |

| EBV Particles | 10µM | Substantial reduction in production | [1] |

Further quantitative data, such as IC50 values and dose-response curves, from the primary literature are pending full-text analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's inhibition of the EBV lytic cycle.

Cell Culture and Lytic Cycle Induction

-

Cell Line: P3HR1, a Burkitt's lymphoma cell line latently infected with EBV, is used.

-

Culture Medium: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Lytic Cycle Induction: To induce the EBV lytic cycle, P3HR1 cells are treated with 3 mM sodium butyrate.[1]

This compound Treatment

-

Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Treatment: P3HR1 cells are treated with the desired concentration of this compound (e.g., 10µM) concurrently with or prior to lytic induction with sodium butyrate.[1]

Analysis of Viral Protein Expression

3.3.1 Immunoblotting

-

Cell Lysis: Following treatment, cells are harvested and lysed to extract total protein.

-

SDS-PAGE: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Separated proteins are transferred to a nitrocellulose membrane.

-

Antibody Incubation: The membrane is probed with primary antibodies specific for EBV lytic proteins (e.g., anti-Rta, anti-Zta, anti-EA-D).

-

Detection: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is used, and the signal is visualized using a chemiluminescent substrate.

3.3.2 Flow Cytometry

-

Cell Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular antibody staining.

-

Antibody Staining: Cells are incubated with primary antibodies against EBV lytic proteins.

-

Secondary Antibody Staining: A fluorescently labeled secondary antibody is used to detect the primary antibody.

-

Analysis: The percentage of cells expressing the target lytic proteins is quantified using a flow cytometer.

Rta Transactivation Assay

-

Reporter Plasmid: A reporter plasmid containing a promoter with an Rta-response element upstream of a reporter gene (e.g., luciferase) is used.

-

Co-transfection: The reporter plasmid is co-transfected into a suitable cell line along with an expression vector for Rta.

-

This compound Treatment: Transfected cells are treated with this compound.

-

Reporter Gene Assay: The activity of the reporter gene (e.g., luciferase activity) is measured to determine the effect of this compound on Rta's ability to activate its target promoter.[1]

Quantification of EBV Particle Production

-

Virus Isolation: The supernatant from treated and control cell cultures is collected.

-

Viral DNA Extraction: Viral DNA is extracted from the supernatant.

-

Real-Time qPCR: The amount of viral DNA is quantified using real-time quantitative polymerase chain reaction (qPCR) with primers and probes specific for a conserved region of the EBV genome. This provides a measure of the number of viral particles produced.[1]

Visualizations

Signaling Pathway of EBV Lytic Cycle Inhibition by this compound

Caption: Mechanism of this compound's inhibition of the EBV lytic cycle.

Experimental Workflow for Assessing this compound's Efficacy

Caption: Workflow for evaluating this compound's anti-EBV activity.

Conclusion and Future Directions

This compound represents a compelling natural product with potent and specific inhibitory activity against the Epstein-Barr virus lytic cycle. Its targeted disruption of the Rta transactivator function provides a strong rationale for its further investigation as a lead compound in the development of novel anti-EBV drugs. Future research should focus on detailed dose-response studies to establish precise IC50 values, exploration of its efficacy in other EBV-positive cell lines and in vivo models, and structure-activity relationship studies to potentially enhance its potency and pharmacokinetic properties. Such efforts will be crucial in translating the promising in vitro findings into tangible therapeutic strategies for EBV-associated diseases.

References

Preliminary investigation of moronic acid derivatives

An In-Depth Technical Guide to the Preliminary Investigation of Moronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a pentacyclic triterpenoid of the oleanane type, has emerged as a significant natural product with a diverse range of pharmacological activities.[1][2] It is naturally found in various plants, including Rhus javanica and Brazilian propolis.[3][4] The unique structural scaffold of this compound makes it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of this compound and its derivatives, with a focus on their potential as anti-HIV, antimicrobial, and anti-inflammatory agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves modifications at the C-3 keto group and the C-28 carboxylic acid group. These modifications aim to enhance biological activity, improve pharmacokinetic properties, and elucidate structure-activity relationships (SAR).

A common strategy involves the reduction of the C-3 keto group to a hydroxyl group, followed by esterification or other modifications. The C-28 carboxylic acid can be converted to amides or esters. For instance, a series of amide derivatives of this compound have been synthesized by coupling with tripeptides.[5] Another approach involves the synthesis of derivatives with substitutions at the C-3 and C-28 positions on the triterpene skeleton.[6][7]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and initial biological screening of this compound derivatives.

Caption: General workflow for synthesis and screening of this compound derivatives.

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a range of biological activities. The following tables summarize the quantitative data from various studies.

Anti-HIV Activity

This compound itself has shown potent anti-HIV activity.[8][9] Several of its derivatives have been synthesized and evaluated, with some showing better antiviral profiles than betulinic acid analogs that have undergone clinical trials.[6][10][11]

| Compound/Derivative | Cell Line | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) | Reference |

| This compound | H9 lymphocytes | HIV-1 | <0.22 (as <0.1 µg/mL) | >41.2 (as >18.6 µg/mL) | >186 | [3][8] |

| Derivative 19 | H9 lymphocytes | HIV-1 | - | - | - | [6][10][11] |

| Derivative 19 | MT-4 | HIV-1 NL4-3 | 0.045 | - | - | [11] |

| Derivative 20 | H9 lymphocytes | HIV-1 | - | - | - | [6][10][11] |

| Derivative 20 | MT-4 | HIV-1 NL4-3 | 0.0085 | - | - | [10][11] |

| Derivative 20 | MT-4 | PI-R | 0.021 | - | - | [10] |

| Derivative 20 | MT-4 | FHR-2 | 0.13 | - | - | [10] |

| Derivative 21 | H9 lymphocytes | HIV-1 | - | - | - | [6][10][11] |

| Derivative 21 | MT-4 | HIV-1 NL4-3 | 0.11 | - | - | [11] |

| Derivative 19 (amide) | MT-4 | HIV-1 | 57.0 ± 4.1 | >100 | >1.75 | [5] |

| Derivative 20 (amide) | MT-4 | HIV-1 | 17.8 ± 2.1 | 41.0 ± 5.2 | 2.3 | [5] |

| Derivative 23 (amide) | MT-4 | HIV-1 | 12.6 ± 0.82 | 38.0 ± 4.2 | 3.0 | [5] |

Antimicrobial Activity

Certain amide derivatives of this compound have shown selective activity against Gram-positive bacteria.[5]

| Compound/Derivative | Microorganism | Inhibition (%) | Concentration (µM) | Reference |

| Derivative 16 (amide) | Staphylococcus aureus | 99.6 | 62.5 | [5] |

| Derivative 16 (amide) | Enterococcus faecalis | 85 | 250 | [5] |

Antiviral Activity (non-HIV)

This compound and its derivatives have also been investigated for activity against other viruses, such as Herpes Simplex Virus (HSV-1).[3]

| Compound/Derivative | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Reference |

| Derivative 22 (amide) | HSV-1 | 27.7 ± 3.5 | >100 | [5] |

| Derivative 23 (amide) | HSV-1 | 30.9 ± 3.3 | >100 | [5] |

Cytotoxic Activity

While some this compound derivatives are being explored for their anticancer potential, it is also crucial to assess their cytotoxicity against normal cell lines to determine their therapeutic window. Notably, some cytotoxic intermediates have been identified during the synthesis of non-cytotoxic final compounds.[5]

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Notes | Reference |

| This compound | H9 lymphocytes | 18.6 µg/mL | - | [3] |

| Derivative 21 (intermediate) | HeLa | 7.9 ± 2.1 | Non-toxic to normal fibroblasts (BJ; IC₅₀ > 50 µM) | [5] |

| Derivative 21 (intermediate) | G-361 | 8.0 ± 0.6 | Non-toxic to normal fibroblasts (BJ; IC₅₀ > 50 µM) | [5] |

| Derivative 21 (intermediate) | MCF7 | 8.6 ± 0.2 | Non-toxic to normal fibroblasts (BJ; IC₅₀ > 50 µM) | [5] |

Mechanism of Action

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating the ROS-NF-κB-NLRP3 signaling pathway.[3] This pathway is crucial in the inflammatory response. This compound inhibits the production of reactive oxygen species (ROS), which in turn suppresses the activation of the transcription factor NF-κB and the formation of the NLRP3 inflammasome.

Caption: Proposed anti-inflammatory mechanism of this compound.

Anti-HIV Activity

Certain derivatives of this compound act as HIV maturation inhibitors.[12][13] HIV maturation is a critical step in the viral life cycle where the Gag polyprotein is cleaved by the viral protease to form mature, infectious viral particles. Maturation inhibitors interfere with this process, leading to the production of non-infectious virions.

Experimental Protocols

Extraction and Isolation of this compound from Brazilian Propolis

-

A methanolic extract of Brazilian propolis is prepared.[8]

-

The extract is subjected to column chromatography for fractionation.[14]

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and other analytical techniques.

-

Further purification is achieved through repeated chromatography until pure this compound is obtained.

-

The structure and purity are confirmed by spectroscopic methods such as NMR and mass spectrometry.[5]

General Synthesis of Amide Derivatives of this compound

This protocol is based on the synthesis of tripeptide amides of this compound.[5]

-

Preparation of this compound Acyl Chloride: this compound is reacted with oxalyl chloride in a suitable solvent like dichloromethane (DCM) to form the corresponding acyl chloride. This intermediate is typically used crude in the next step.

-

Coupling Reaction: The crude acyl chloride is reacted with the desired tripeptide (e.g., MAG or GAM) in the presence of a base such as diisopropylethylamine (DIPEA).

-

Deprotection: If protecting groups are used on the tripeptide (e.g., ester groups), they are removed by hydrolysis, for instance, using lithium hydroxide (LiOH) in methanol.

-

Purification: The final amide derivative is purified using chromatographic techniques.

-

Characterization: The structure of the synthesized derivative is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Anti-HIV Assay (General)

This is a generalized protocol based on descriptions of anti-HIV testing in H9 lymphocytes or MT-4 cells.[6][8][11]

-

Cell Culture: H9 lymphocytes or MT-4 cells are cultured in appropriate media supplemented with fetal bovine serum.

-

Infection: Cells are infected with a known amount of HIV-1.

-

Treatment: The infected cells are treated with various concentrations of the test compounds (this compound derivatives). A positive control (e.g., AZT) and a negative control (no drug) are included.

-

Incubation: The treated and control cells are incubated for a period of time to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is quantified using methods such as p24 antigen capture ELISA or by measuring reverse transcriptase activity.

-

Cytotoxicity Assay: In parallel, the cytotoxicity of the compounds on uninfected cells is determined using assays like the MTT or XTT assay to calculate the CC₅₀.

-

Data Analysis: The EC₅₀ (the concentration of the compound that inhibits viral replication by 50%) and CC₅₀ (the concentration that reduces cell viability by 50%) are calculated. The therapeutic index (TI) is determined as the ratio of CC₅₀ to EC₅₀.

Antimicrobial Assay (Dilution Method)

This protocol is based on the antimicrobial testing of this compound derivatives against Gram-positive bacteria.[5]

-

Bacterial Culture: The test microorganisms (Staphylococcus aureus, Enterococcus faecalis) are cultured in a suitable broth medium.

-

Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

-

Inoculation: A standardized inoculum of the bacteria is added to each well of a microtiter plate containing the different concentrations of the test compounds.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

-

Assessment of Growth Inhibition: Bacterial growth is assessed by measuring the optical density (OD) at a specific wavelength or by using a viability indicator like resazurin.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound compared to the growth in the control wells (no compound).

Conclusion

This compound and its derivatives represent a promising class of natural product-based compounds with significant potential for the development of new drugs, particularly in the areas of infectious diseases and inflammation. The available data on their synthesis, biological activities, and mechanisms of action provide a solid foundation for further research. Future studies should focus on optimizing the lead compounds to improve their potency and pharmacokinetic profiles, as well as on elucidating their detailed mechanisms of action to identify specific molecular targets. The experimental protocols outlined in this guide can serve as a starting point for researchers entering this exciting field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Amides of this compound and morolic acid with the tripeptides MAG and GAM targeting antimicrobial, antiviral and cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anti-AIDS agents. 48.(1) Anti-HIV activity of this compound derivatives and the new melliferone-related triterpenoid isolated from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-AIDS agents 69. This compound and other triterpene derivatives as novel potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-AIDS Agents 69. This compound and Other Triterpene Derivatives as Novel Potent Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-AIDS Agents 81. Design, Synthesis and Structure-Activity Relationship Study of Betulinic Acid and this compound Derivatives as Potent HIV Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 14. researchgate.net [researchgate.net]

Core Signaling Pathway Interaction: Anti-Inflammatory Effects

An In-depth Technical Guide to the Signaling Pathway Interactions of Moronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of this compound, a natural triterpenoid compound, with key cellular signaling pathways. This compound, extracted from plants such as Rhus javanica and Brazilian propolis, has demonstrated a range of biological activities, including anti-inflammatory, antiviral, and antidiabetic effects.[1][2] This document details the underlying mechanisms of action, presents quantitative data from various studies, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

The primary anti-inflammatory mechanism of this compound involves the modulation of the ROS-NF-κB-NLRP3 signaling axis.[1][3] This pathway is crucial in the pathogenesis of inflammatory conditions, particularly inflammatory bowel disease (IBD).

This compound exerts its effect by inhibiting the production of reactive oxygen species (ROS).[3] ROS act as secondary messengers that can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By reducing ROS levels, this compound prevents the phosphorylation of NF-κB p50 (p-P50), a key step in its activation.[3][4] This suppression of NF-κB activation, in turn, downregulates the expression of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][5] The overall effect is the inhibition of M1 macrophage polarization, a critical process in the inflammatory response.[3][4]

Other Key Signaling Interactions

Beyond its anti-inflammatory role, this compound interacts with other pathways relevant to various therapeutic areas.

-

Antidiabetic Activity: this compound has demonstrated antihyperglycemic and antidiabetic properties.[6][7] These effects are partly mediated by the inhibition of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme involved in converting cortisone to active cortisol, which can contribute to insulin resistance.[6][7] By inhibiting this enzyme, this compound may enhance insulin sensitization.[6] It also shows inhibitory activity against α-glucosidase and α-amylase.[5]

-

Antiviral Activity: this compound and its derivatives have shown potent anti-HIV activity.[1][2] It acts as a maturation inhibitor, interfering with the processing of the HIV gag protein (p24/p25), which is a critical step for producing infectious viral particles.[8] Certain derivatives have shown high efficacy against multiple protease inhibitor-resistant HIV strains.[2][8] It is also active against Herpes Simplex Virus 1 (HSV-1).[2][9]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy and Cytotoxicity

| Activity | Target/Cell Line | Metric | Value | Reference(s) |

|---|---|---|---|---|

| Anti-HIV Activity | HIV-1 Replication (H9 T cells) | EC50 | < 0.1 µg/mL | [5] |

| HIV-1 NL4-3 (MT-4 cells) | EC50 | 0.0085 µM (Derivative 20) | [8] | |

| PI-Resistant HIV-1 | EC50 | 0.021 µM (Derivative 20) | [8] | |

| Maturation Inhibitor-Resistant HIV-1 | EC50 | 0.13 µM (Derivative 20) | [2] | |

| Anti-HSV-1 Activity | Wild-type HSV-1 | EC50 | 3.9 µg/mL | [9] |

| Cytotoxicity | H9 Lymphocytes | IC50 | 18.6 µg/mL | [4] |

| Enzyme Inhibition | α-glucosidase | IC50 | 10.57 µg/mL | [5] |

| α-amylase | IC50 | 20.08 µg/mL | [5] |

| Anti-inflammatory | M1 Macrophage Polarization | Concentration | 10-20 µM |[4] |

Table 2: In Vivo Efficacy (Mouse Models)

| Model | Administration | Dosage | Effect | Reference(s) |

|---|---|---|---|---|

| DSS-Induced Chronic Colitis | Intragastric (i.g.), daily | 5-10 mg/kg | Reduced ROS-NF-κB-NLRP3 signaling, inhibited M1 polarization. | [4] |

| TPA-Induced Ear Edema | Topical | 379 nmol/ear | ID50 for edema inhibition. | [5] |

| HSV-1 Cutaneous Infection | Oral, 3x daily | Not specified | Retarded skin lesion development and prolonged survival. | [9] |

| Antidiabetic | Oral | 50 mg/kg | Significant antihyperglycemic effect. |[7] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Below are representative protocols for key experiments cited in this compound studies.

Protocol 1: Western Blotting for NF-κB and NLRP3 Expression

This protocol is a generalized procedure based on standard techniques used to assess protein expression levels of p-P50 and NLRP3 in intestinal macrophages, as described in studies.[3][4]

-

Cell Culture and Treatment:

-

Culture intestinal macrophages (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Induce M1 polarization by stimulating cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

Pre-treat cells with varying concentrations of this compound (e.g., 10 µM, 20 µM) for a specified time before stimulation.[4]

-

-

Protein Extraction (Lysis):

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer containing a protease inhibitor cocktail.[10]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

-

SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]

-

Perform the transfer at 100 V for 90 minutes in a cold environment (4°C).

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Incubate the membrane with primary antibodies specific for p-P50, NLRP3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software and normalize to the loading control.

-

Protocol 2: In Vivo DSS-Induced Colitis Mouse Model

This protocol outlines the workflow for evaluating the efficacy of this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice, a key experiment demonstrating its anti-inflammatory properties.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound improves intestinal inflammation in mice with chronic colitis by inhibiting intestinal macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | HSV | HIV Protease | Antifection | TargetMol [targetmol.com]

- 7. Antihyperglycemic and sub-chronic antidiabetic actions of morolic and moronic acids, in vitro and in silico inhibition of 11β-HSD 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-AIDS Agents 69. This compound and Other Triterpene Derivatives as Novel Potent Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-herpes simplex virus activity of this compound purified from Rhus javanica in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. labs.mcdb.ucsb.edu [labs.mcdb.ucsb.edu]

- 12. Western Blotting Protocol [structbio.vanderbilt.edu]

- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Moronic Acid from Betulin

Introduction

Moronic acid (3-oxoolean-18-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid of the oleanane skeleton.[1][2] It has garnered significant interest within the drug development community due to its promising pharmacological activities, including potent anti-HIV and anti-herpes simplex virus properties.[1][3][4] Notably, derivatives of this compound have shown superior in-vitro antiviral profiles compared to bevirimat, a betulinic acid derivative that has undergone clinical trials as an HIV maturation inhibitor.[1][3] Despite its therapeutic potential, the isolation of this compound from natural sources like Rhus javanica is often low-yielding, making chemical synthesis a more viable route for obtaining larger quantities required for preclinical and clinical research.[1]

Betulin, a lupane-type triterpenoid, is an attractive and abundant starting material for the synthesis of this compound as it can be readily extracted in large quantities from the bark of birch trees.[5][6] The conversion of betulin to this compound is a multi-step process that involves a key acid-catalyzed skeletal rearrangement from the lupane framework to the oleanane framework, followed by functional group manipulations.

This application note provides a detailed protocol for the semi-synthesis of this compound from betulin, proceeding through an allobetulin intermediate. The described methodology is based on established chemical transformations and offers a practical pathway for researchers in medicinal chemistry and drug discovery to produce this valuable compound.

Overall Synthesis Pathway

The conversion of betulin to this compound involves a four-step sequence. The initial step is the critical acid-catalyzed Wagner-Meerwein rearrangement of betulin to allobetulin. This is followed by acetylation of the hydroxyl groups, subsequent saponification, and a final oxidation step to yield this compound.

Caption: Chemical synthesis pathway from Betulin to this compound.

Experimental Protocols

The following protocols detail the step-by-step procedure for the synthesis of this compound.

Step 1 & 2: Synthesis of 3β,28-diacetoxyolean-18-ene from Allobetulin

This procedure combines the formation of the diacetate derivative from allobetulin. Allobetulin is first prepared from betulin via an acid-catalyzed rearrangement.

Protocol:

-

Prepare allobetulin from betulin following established literature methods for acid-catalyzed rearrangement.

-

Dissolve allobetulin in acetic anhydride. A suggested molar ratio is 1:100 (allobetulin:acetic anhydride).[7]

-

Add a catalytic amount of perchloric acid to the solution (e.g., a molar ratio of 0.1 relative to allobetulin).[7]

-

Heat the reaction mixture to boiling and maintain under reflux for 15-20 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully evaporate the solvent under reduced pressure.

-

Wash the resulting crude product with water to remove residual acid and anhydride.

-

Dry the product in air.

-

Purify the crude 3β,28-diacetoxyolean-18-ene by column chromatography on silica gel to obtain the pure compound.

Step 3: Saponification to 3β,28-dihydroxyolean-18-ene

This step involves the hydrolysis of the acetate esters to yield the corresponding diol.

Protocol:

-

Dissolve the purified 3β,28-diacetoxyolean-18-ene from Step 2 in an alcoholic solvent (e.g., ethanol).

-

Add an aqueous solution of an alkali, such as potassium hydroxide or sodium hydroxide.

-

Heat the mixture to boiling and reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize the excess base with a dilute acid (e.g., HCl).

-

The product, 3β,28-dihydroxyolean-18-ene, will typically precipitate from the solution.

-

Isolate the precipitate by filtration, wash thoroughly with water, and dry.

Step 4: Jones Oxidation to this compound

The final step is the oxidation of both the primary and secondary alcohols of the diol to yield the target keto-acid, this compound.

Protocol:

-

Dissolve 0.46 g (1 mmol) of 3β,28-dihydroxyolean-18-ene in 30 mL of acetone and cool the solution to 0°C in an ice bath.[7]

-

Slowly add Jones reagent to the stirred solution. The recommended molar ratio of the diol to Jones reagent is 1:10.[7]

-

Maintain the reaction temperature between 0°C and 5°C and continue stirring for 4-5 hours.[7] Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding a small amount of ethanol (e.g., 3 mL) to consume the excess oxidant.[7]

-

Evaporate the acetone under reduced pressure.

-

Dilute the residue with water (approx. 50 mL). The crude this compound will precipitate.[7]

-

Filter the precipitate, wash it thoroughly with water, and dry.

-

Recrystallize the crude product from a chloroform-methanol mixture to yield pure this compound.[7]

Quantitative Data Summary

The efficiency of the final oxidation step is critical for the overall yield of the synthesis.

| Step | Product | Reagents | Key Conditions | Yield | Reference |

| 4 | This compound | 3β,28-dihydroxyolean-18-ene, Jones Reagent, Acetone | 0 - 5 °C, 4-5 hours | 85% | [7] |

| Overall | This compound | Starting from Allobetulin | Multi-step synthesis | 58% | [7] |

Note: Yields for intermediate steps (rearrangement, acetylation, saponification) can vary and should be optimized based on specific laboratory conditions.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, including reaction and purification stages.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Anti-AIDS agents 81. Design, synthesis, and structure-activity relationship study of betulinic acid and this compound derivatives as potent HIV maturation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Physico-chemical comparison of betulinic acid, betulin and birch bark extract and in vitro investigation of their cytotoxic effects towards skin epidermoid carcinoma (A431), breast carcinoma (MCF7) and cervix adenocarcinoma (HeLa) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RU2472803C1 - Method of producing this compound - Google Patents [patents.google.com]

Protocol for Moronic Acid Purification by Chromatography

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction